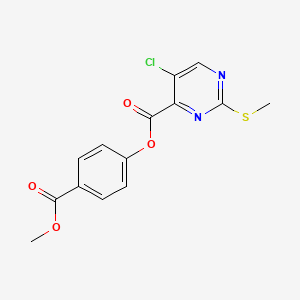

![molecular formula C14H15N3O3S B2636208 6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797983-21-1](/img/structure/B2636208.png)

6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

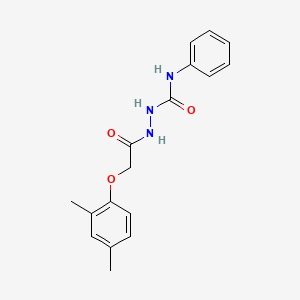

The compound “6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of pyrrolidine, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors .Chemical Reactions Analysis

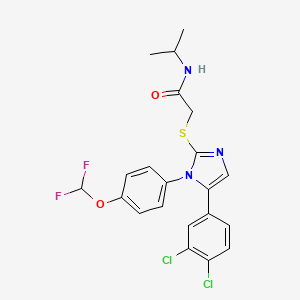

The chemical reactions involving this compound are related to its neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Applications De Recherche Scientifique

Antimicrobial Properties

Research has illustrated that derivatives of tetrahydropyrimido[4,5-d]pyrimidines exhibit notable antimicrobial properties. These compounds, including sulfonyl tetrahydropyrimido derivatives, have shown interesting antibacterial and antifungal activities. The presence of a free amino group in these derivatives significantly enhances their antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Cieplik, Pluta, & Gubrynowicz, 2004).

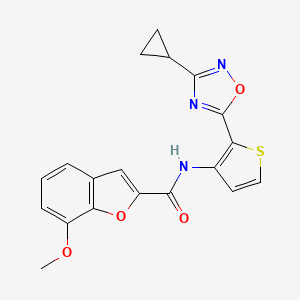

Synthesis and Characterization of Tricyclic Compounds

A systematic investigation into the synthesis, characterization, and biological activity of substituted tricyclic compounds, specifically tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, has been conducted. These compounds have demonstrated significant anti-bacterial and anti-fungal activities, showcasing their potential in pharmaceutical applications (Mittal, Sarode, & Vidyasagar, 2011).

Corrosion Inhibition

Pyrimidine-2-thione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. The study indicates that these compounds effectively inhibit corrosion by adsorbing onto the metal surface, following the Langmuir isotherm model. This research provides insight into the development of new corrosion inhibitors for industrial applications (Soltani et al., 2015).

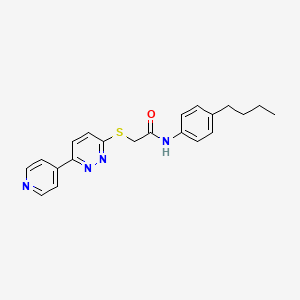

One-Pot Synthesis and Antimicrobial Activities

A one-pot synthesis method for creating pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized materials has been developed. Some of these synthesized compounds have shown antimicrobial activities against fungi, gram-positive, and gram-negative bacteria, indicating their potential use in medicinal chemistry (Ziarani et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel oxo pyrimido pyrimidine derivatives and their potential applications have been investigated. These compounds are synthesized with various pharmacological and biological activities in mind, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, further emphasizing the versatility of pyrimidine derivatives in drug development (Jadhav et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-20-12-3-2-4-13(7-12)21(18,19)17-6-5-14-11(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRRJHBBAOIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)